

Application Notes and Protocols: GNF6702 for Visceral Leishmaniasis Animal Models

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Compound of Interest

Compound Name: GNF6702

Cat. No.: B607708

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Visceral leishmaniasis (VL), caused by protozoan parasites like *Leishmania donovani*, is a severe neglected tropical disease that is fatal if left untreated.^[1] Current therapies are often hindered by issues such as toxicity, parenteral administration, and growing parasite resistance.^{[1][2]} **GNF6702** has emerged as a promising preclinical oral drug candidate. It is a selective inhibitor of the kinetoplastid proteasome, a target essential for parasite survival.^{[3][4]} This document provides detailed application notes and protocols for the evaluation of **GNF6702** and its structurally related analogue, Compound 8 (GSK3494245), in a mouse model of visceral leishmaniasis.

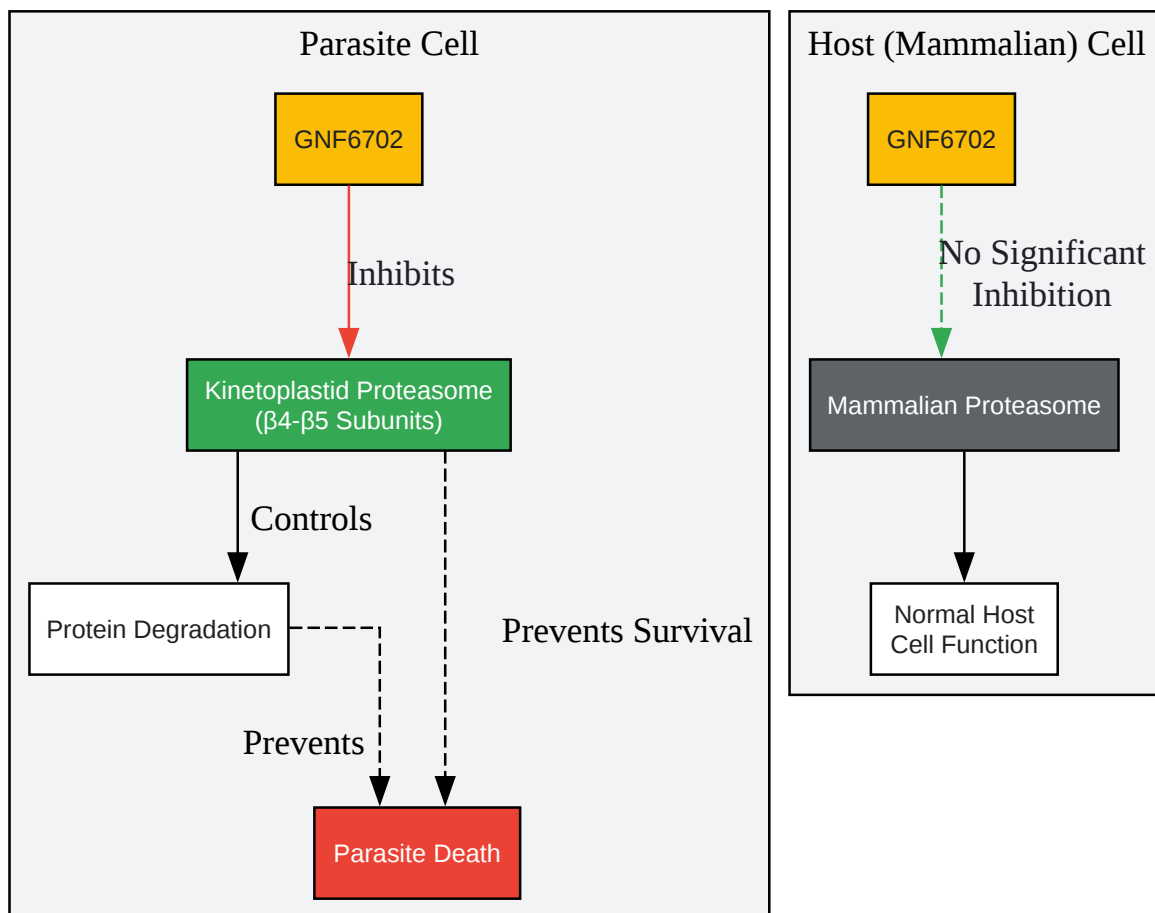
Mechanism of Action

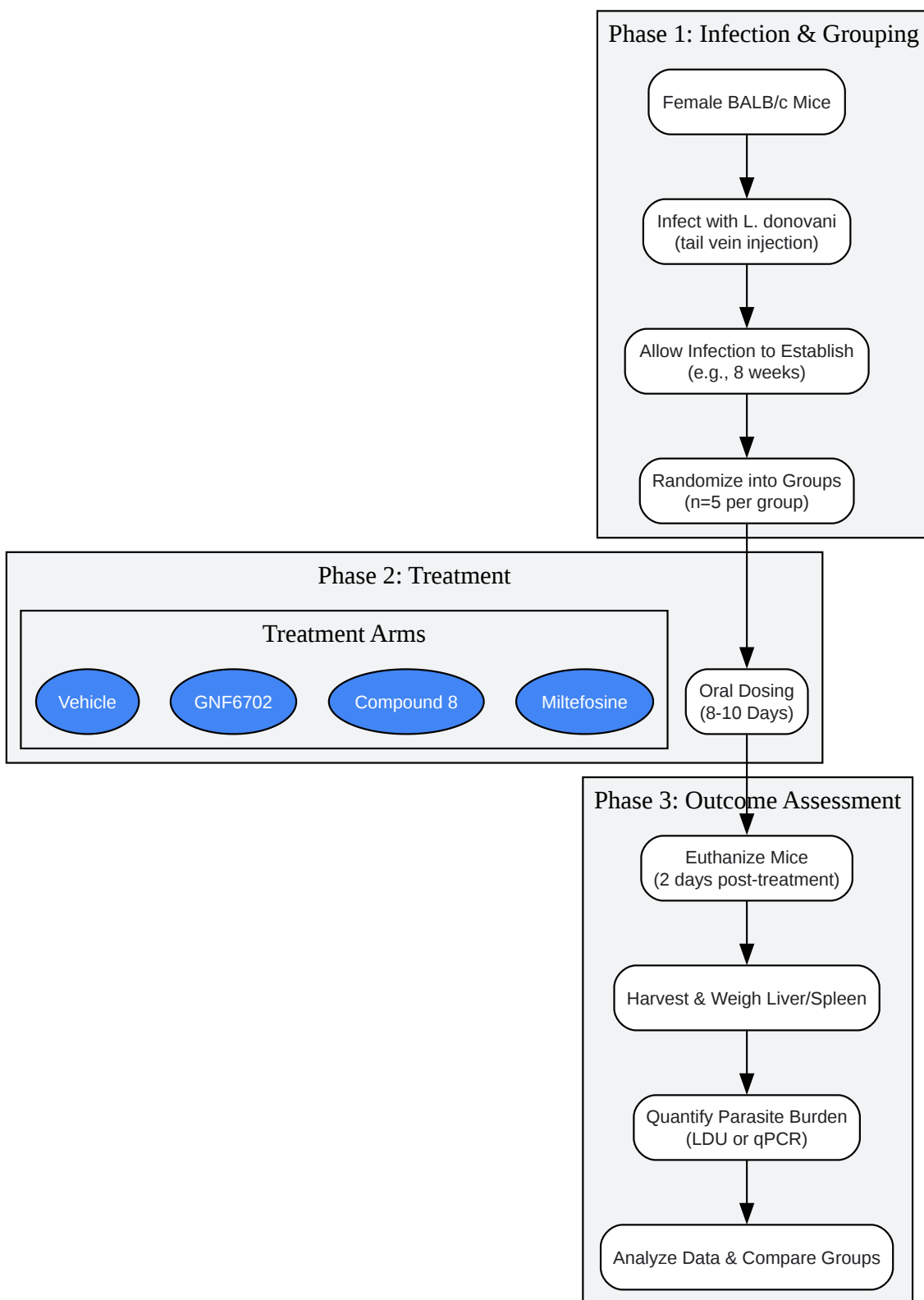
GNF6702 and its analogues function by selectively inhibiting the proteasome of kinetoplastid parasites.^{[4][5]} The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition leads to the accumulation of damaged or misfolded proteins, ultimately causing parasite cell cycle arrest and death.

Key features of the mechanism include:

- **Selective Inhibition:** **GNF6702** demonstrates high selectivity for the parasite proteasome over the mammalian host proteasome, which is crucial for a favorable safety profile.^{[3][4]}

- **Specific Target:** It specifically inhibits the chymotrypsin-like activity of the proteasome.[5][6] Structural studies on the related Compound 8 show it binds at a novel site between the β 4 and β 5 subunits of the parasite proteasome.[1]
- **Non-competitive Inhibition:** **GNF6702** acts via a non-competitive mechanism, distinguishing it from other proteasome inhibitors like bortezomib.[5][6]





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